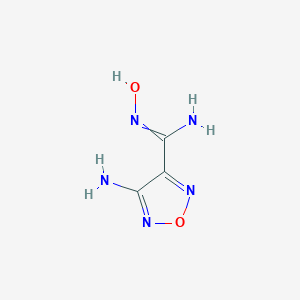

4-Amino-N'-hydroxy-1,2,5-Oxadiazol-3-carboximidamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a compound that has been studied for its potential in inhibiting phosphatidylinositol-3,4,5-trisphosphate (PIP3) binding to the AKT pleckstrin homology domain . This is significant because the aberrant regulation of phosphatidylinositol-3-kinase (PI3K)-dependent cell signaling pathways is directly linked with different human cancers .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis

The molecular structure of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide includes an oxadiazole and N’-hydroxy moieties, which are essential for their exothermic interaction with the PH domains .Chemical Reactions Analysis

The compound has been used as a small molecule antagonist for PI(3,4,5)P3/PH domain interaction . The inhibitory effect was determined by performing competitive surface plasmon resonance (SPR) analysis .Physical and Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in a dark place, in an inert atmosphere, at 2-8°C . It has a molecular weight of 143.1 .Wissenschaftliche Forschungsanwendungen

Anticancer-Anwendungen

Oxadiazole, einschließlich 4-Amino-N’-hydroxy-1,2,5-Oxadiazol-3-carboximidamid, haben sich in der Krebstherapie als vielversprechend erwiesen . Sie wurden als wesentlicher Bestandteil des Pharmakophors in Antikrebsmitteln eingesetzt .

Vasodilatator-Anwendungen

Oxadiazole wurden auch bei der Entwicklung von Vasodilatatoren eingesetzt . Dies sind Medikamente, die Blutgefäße öffnen (erweitern) und so den Blutfluss erleichtern .

Anticonvulsivum-Anwendungen

Diese Verbindungen haben sich als Antiepileptika als vielversprechend erwiesen . Antiepileptika sind eine vielfältige Gruppe pharmakologischer Wirkstoffe, die zur Behandlung von epileptischen Anfällen eingesetzt werden .

Antidiabetische Anwendungen

Oxadiazole wurden bei der Entwicklung von Antidiabetika eingesetzt . Dies sind Medikamente, die dazu dienen, den Blutzuckerspiegel bei Menschen mit Diabetes zu stabilisieren .

Anwendungen mit energiereichem Kern

Oxadiazole haben sich als potenzielle energiereiche Kerne etabliert . Ihre Derivate haben eine günstige Sauerstoffbilanz und positive Bildungsenthalpien gezeigt

Wirkmechanismus

Target of Action

It’s used as a precursor for synthesizing new furazano (furoxano) energetic compounds .

Biochemical Pathways

Furazan derivatives have been reported to possess various biological activities, including antimalarial, cytotoxic, and antitumor activities .

Result of Action

Some furazan derivatives have shown inhibitory activity against certain cell lines .

Action Environment

The compound’s thermal behavior has been studied under non-isothermal conditions .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It has been suggested that it may interact with certain enzymes and proteins

Cellular Effects

It has been suggested that it may influence cell function by regulating the levels of ceramide and sphingomyelin . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may bind to certain biomolecules, potentially influencing enzyme activity and gene expression

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide can be achieved through a multistep process starting from readily available starting materials.", "Starting Materials": [ "2-Nitroacetamide", "Hydroxylamine hydrochloride", "Thionyl chloride", "Sodium azide", "Sodium hydride", "Ethyl chloroformate", "Ammonia solution", "Formic acid", "Acetic acid", "Sodium bicarbonate", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Reduction of 2-Nitroacetamide using sodium hydride in ethanol to obtain 2-Aminoacetamide", "Step 2: Reaction of 2-Aminoacetamide with hydroxylamine hydrochloride in methanol to obtain 2-Amino-N'-hydroxyacetamide", "Step 3: Reaction of 2-Amino-N'-hydroxyacetamide with thionyl chloride in acetic acid to obtain 2-Chloro-N'-hydroxyacetamide", "Step 4: Reaction of 2-Chloro-N'-hydroxyacetamide with sodium azide in DMF to obtain 2-Azido-N'-hydroxyacetamide", "Step 5: Reaction of 2-Azido-N'-hydroxyacetamide with ethyl chloroformate in DMF to obtain 2-Ethoxycarbonyl-N'-hydroxyacetamide", "Step 6: Reaction of 2-Ethoxycarbonyl-N'-hydroxyacetamide with formic acid in THF to obtain 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide", "Step 7: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration" ] } | |

CAS-Nummer |

13490-32-9 |

Molekularformel |

C3H5N5O2 |

Molekulargewicht |

143.10 g/mol |

IUPAC-Name |

4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8) |

InChI-Schlüssel |

DNFUTAVRGAVUKE-UHFFFAOYSA-N |

Isomerische SMILES |

C1(=NON=C1N)/C(=N\O)/N |

SMILES |

C1(=NON=C1N)C(=NO)N |

Kanonische SMILES |

C1(=NON=C1N)C(=NO)N |

Piktogramme |

Acute Toxic; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377062.png)

![N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide](/img/structure/B377064.png)

![4-[(4-Chlorobenzyl)amino]phenol](/img/structure/B377065.png)

![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide](/img/structure/B377066.png)

![1-(4-Nitro-phenyl)-3-[2-(2-oxo-5-pentyl-tetrahydro-furan-3-yl)-acetyl]-thiourea](/img/structure/B377073.png)

![2-Methyl-5-(2-morpholin-4-ylethyl)-[1,2,4]triazino[2,3-a]benzimidazol-3-one](/img/structure/B377076.png)

![4,4,6-trimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377083.png)

![4,4,8-trimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377084.png)

![5-{4-nitrobenzoyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377085.png)

![5-(4-tert-butylbenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377086.png)